molecular formula C14H20ClN3O2 B1514479 [2-Amino-2-(4-cyano-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride CAS No. 939760-53-9

[2-Amino-2-(4-cyano-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride

Cat. No. B1514479
CAS RN: 939760-53-9
M. Wt: 297.78 g/mol
InChI Key: QNOKDFGERXNFIH-UHFFFAOYSA-N
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Description

The compound “[2-Amino-2-(4-cyano-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride” is an organic compound containing several functional groups, including an amino group (-NH2), a cyano group (-CN), a carbamic acid ester group, and a phenyl group (a benzene ring). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the cyano group could undergo addition reactions, and the carbamic acid ester group could be hydrolyzed .

Scientific Research Applications

Tyrosinase Inhibition and Melanogenesis Modulation

This compound has been studied for its potential as a tyrosinase inhibitor . Tyrosinase is an enzyme crucial in melanin synthesis, and its inhibition is a key target for treatments of hyperpigmentation disorders. The compound’s ability to inhibit tyrosinase could lead to developments in cosmetic and pharmaceutical products aimed at regulating melanogenesis .

Anticancer Activity

Derivatives of this compound have shown promise in anticancer research. Specifically, they have been tested against breast cancer cells, where they induced apoptosis. This suggests that the compound could be a candidate for developing new anticancer therapies .

Enzyme Interaction Studies

The compound’s interaction with enzymes, particularly those involved in cancer and fungal cell growth, has been a subject of research. Understanding these interactions can provide insights into the development of drugs targeting specific pathways involved in disease progression .

Drug Design and Development

Due to its structural features, the compound serves as a scaffold for the design of new drugs. Its pharmacological properties can be modified to enhance its activity and specificity, making it a valuable asset in drug design .

Molecular Dynamics Simulation

The compound has been used in molecular dynamics simulations to study its interactions with biological targets. These simulations help predict the behavior of the compound within biological systems and assess its potential as a therapeutic agent .

ADMET Profiling

The compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties have been predicted to be favorable. This is crucial in the early stages of drug development to ensure the safety and efficacy of potential drugs .

Pharmacological Property Exploration

Research has been conducted to explore the wide range of pharmacological properties of this compound. This includes its potential use in treating various diseases beyond cancer, such as infectious and metabolic disorders .

Synthetic Methodology Development

The compound is also of interest in synthetic chemistry, where it is used to develop new synthetic methodologies. This can lead to the discovery of more efficient ways to produce the compound and its derivatives, which is beneficial for large-scale production and research applications .

properties

IUPAC Name

tert-butyl N-[2-amino-2-(4-cyanophenyl)ethyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2.ClH/c1-14(2,3)19-13(18)17-9-12(16)11-6-4-10(8-15)5-7-11;/h4-7,12H,9,16H2,1-3H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOKDFGERXNFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60772615
Record name tert-Butyl [2-amino-2-(4-cyanophenyl)ethyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60772615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Amino-2-(4-cyano-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride

CAS RN

939760-53-9
Record name tert-Butyl [2-amino-2-(4-cyanophenyl)ethyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60772615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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